molecular formula C14H11ClN2O4 B12643961 5'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide CAS No. 213460-62-9

5'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide

Cat. No.: B12643961
CAS No.: 213460-62-9
M. Wt: 306.70 g/mol
InChI Key: NAYLDZAXJANMIT-UHFFFAOYSA-N
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Description

5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzanilide, characterized by the presence of chloro, hydroxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide typically involves the nitration of 2-hydroxy-2’-methylbenzanilide followed by chlorination. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5’-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of 5’-chloro-2-oxo-2’-methyl-3-nitrobenzanilide.

    Reduction: Formation of 5’-chloro-2-hydroxy-2’-methyl-3-aminobenzanilide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    5’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide: Similar structure but with a naphthalene ring instead of a benzene ring.

    2-Hydroxy-5-methyl-3-nitropyridine: Similar functional groups but with a pyridine ring instead of a benzene ring.

Uniqueness

5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

213460-62-9

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-8-5-6-9(15)7-11(8)16-14(19)10-3-2-4-12(13(10)18)17(20)21/h2-7,18H,1H3,(H,16,19)

InChI Key

NAYLDZAXJANMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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